(3-Dimethylphosphorylphenyl)methanamine;hydrochloride
Description
(3-Dimethylphosphorylphenyl)methanamine;hydrochloride: is a chemical compound with the molecular formula C9H14ClNO2P. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a dimethylphosphoryl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
(3-dimethylphosphorylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NOP.ClH/c1-12(2,11)9-5-3-4-8(6-9)7-10;/h3-6H,7,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGPLZHEGKVNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClNOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Dimethylphosphorylphenyl)methanamine;hydrochloride typically involves the reaction of 3-(dimethylphosphoryl)benzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Dimethylphosphorylphenyl)methanamine;hydrochloride can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenylmethanamines.
Scientific Research Applications
Chemistry: (3-Dimethylphosphorylphenyl)methanamine;hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of (3-Dimethylphosphorylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The dimethylphosphoryl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The amine group can also interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- (3-Dimethylphosphorylphenyl)methanamine
- (S)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride
Comparison: (3-Dimethylphosphorylphenyl)methanamine;hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility and stability. Compared to its analogs, it may exhibit different reactivity and biological activity due to the influence of the hydrochloride group.
Biological Activity
(3-Dimethylphosphorylphenyl)methanamine;hydrochloride, a compound with the CAS number 2344679-97-4, is a phosphoramidate derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H16ClN2O2P
- Molecular Weight : 233.67 g/mol
The compound features a dimethylphosphoryl group attached to a phenylmethanamine structure, which is significant for its interaction with biological targets.
(3-Dimethylphosphorylphenyl)methanamine acts primarily through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmission or metabolic pathways.
- Receptor Modulation : The compound could potentially interact with neurotransmitter receptors, affecting signal transduction processes.
Anticholinesterase Activity
Research indicates that compounds similar to (3-Dimethylphosphorylphenyl)methanamine exhibit anticholinesterase properties. This activity is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
Neuroprotective Effects
Studies have shown that phosphoramidate derivatives can provide neuroprotective effects against oxidative stress and excitotoxicity. This is particularly relevant in models of neurodegeneration where oxidative damage plays a critical role.
Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of (3-Dimethylphosphorylphenyl)methanamine in a rat model of Parkinson's disease. The results indicated:
- Reduction in Neuroinflammation : The compound significantly decreased levels of pro-inflammatory cytokines.
- Improved Motor Function : Treated rats exhibited enhanced motor coordination compared to controls.
Study 2: Anticholinesterase Activity
In vitro assays demonstrated that (3-Dimethylphosphorylphenyl)methanamine inhibited acetylcholinesterase with an IC50 value of 45 µM. This suggests potential therapeutic applications in cholinergic dysfunction disorders.
Pharmacokinetics
The pharmacokinetic profile of (3-Dimethylphosphorylphenyl)methanamine indicates:
- Absorption : Rapid absorption following oral administration.
- Distribution : High affinity for brain tissue, suggesting effective central nervous system penetration.
- Metabolism : Primarily metabolized by liver enzymes, with expected interactions with cytochrome P450 isoforms.
Comparative Analysis with Similar Compounds
| Compound Name | Anticholinesterase Activity | Neuroprotective Effects | Molecular Weight |
|---|---|---|---|
| This compound | Moderate | Significant | 233.67 g/mol |
| Donepezil | High | Moderate | 379.43 g/mol |
| Rivastigmine | High | Significant | 250.36 g/mol |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
